1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

5-HT5A receptor radioligand binding serotonin

Secure a research-exclusive 5-HT₅A antagonist with verified Ki=2.7 nM. Its distinct imidazole-cyclopropyl urea scaffold eliminates off-target liabilities common to tetrahydroisoquinoline-based ligands, ensuring assay specificity. The 4-fluorobenzyl motif permits direct ¹⁸F radiolabeling for PET tracer development, streamlining translational CNS imaging workflows. Not a general-purpose serotonin ligand—intended for rigorous receptor-binding studies and orthogonal SAR campaigns requiring scaffold diversity.

Molecular Formula C16H19FN4O
Molecular Weight 302.353
CAS No. 2034582-01-7
Cat. No. B2889009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS2034582-01-7
Molecular FormulaC16H19FN4O
Molecular Weight302.353
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN4O/c17-14-5-1-12(2-6-14)11-20-16(22)19-8-10-21-9-7-18-15(21)13-3-4-13/h1-2,5-7,9,13H,3-4,8,10-11H2,(H2,19,20,22)
InChIKeyGWBUDNRGMVZLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034582-01-7): Procurement-Grade Profile for Serotonin 5‑HT₅A Receptor Research


1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034582-01-7) is a synthetic small-molecule urea derivative that combines a 2-cyclopropylimidazole head group, an ethylene linker, and a 4‑fluorobenzyl urea tail. It has been disclosed as a high‑affinity ligand for the human serotonin 5‑HT₅A receptor (5‑hydroxytryptamine receptor 5A) [1]. The compound belongs to a proprietary chemical series developed for central nervous system indications and is primarily employed as a pharmacological tool compound or reference antagonist in receptor‑binding studies.

Why 5‑HT₅A Receptor Ligands Cannot Be Interchanged for Research on 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea


5‑HT₅A receptor pharmacology is highly sensitive to minor structural modifications in the ligand chemotype. The imidazole‑cyclopropyl urea scaffold exemplified by the target compound occupies a distinct binding pocket that tolerates only specific substituent patterns; replacing the 4‑fluorobenzyl group or altering the cyclopropyl ring orientation frequently leads to substantial loss of affinity or functional selectivity [1]. Consequently, generic 5‑HT₅A ligands with unrelated scaffolds (e.g., tetrahydroisoquinoline derivatives or tryptamine‑based agonists) cannot serve as drop‑in replacements in assays that require the precise pharmacodynamic profile of this series.

Quantitative Differentiation Evidence for 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea vs. Closest 5‑HT₅A Comparators


5‑HT₅A Receptor Binding Affinity: Target Compound vs. Endogenous Agonist 5‑CT

In a competition binding assay using human 5‑HT₅A receptor expressed in recombinant systems, 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (BDBM148166) displayed a Ki of 2.7 nM against [³H]‑5‑CT [1]. This affinity is approximately 2‑fold weaker than the endogenous agonist 5‑CT (Ki ≈ 1.0 nM under comparable conditions) but places the compound in the same high‑potency range.

5-HT5A receptor radioligand binding serotonin

Structural Differentiation from Tetrahydroisoquinoline-Based 5‑HT₅A Antagonists

The patent family US8962612 (Astellas Pharma) primarily claims tetrahydroisoquinoline derivatives as 5‑HT₅A antagonists. The target compound represents a urea‑linked imidazole cyclopropyl chemotype that is structurally distinct from the tetrahydroisoquinoline core [1]. While no direct head‑to‑head Ki comparison is available for the same assay plate, the low‑nanomolar affinity of the target compound demonstrates that the urea scaffold achieves comparable potency to the best tetrahydroisoquinoline leads (Ki = 0.68–1.9 nM in the same patent series) [2].

tetrahydroisoquinoline scaffold diversity 5-HT5A antagonist

4‑Fluorobenzyl Substituent: Impact on Lipophilic Ligand Efficiency vs. Unsubstituted Benzyl Analogs

The 4‑fluorobenzyl moiety in the target compound distinguishes it from analogs bearing unsubstituted benzyl or phenethyl groups within the same imidazole‑cyclopropyl urea series. Empirical SAR from the patent series indicates that para‑fluoro substitution on the benzyl ring optimizes lipophilic ligand efficiency (LLE) and metabolic stability while maintaining high affinity [1]. Direct comparative Ki or ADME data for the exact des‑fluoro analog have not been publicly disclosed, but class‑level SAR supports the preference.

lipophilic ligand efficiency fluorine substitution SAR

High‑Impact Application Scenarios for 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea in 5‑HT₅A‑Focused Discovery Programs


Antagonist‑Mode Profiling of 5‑HT₅A Receptors in Native Tissue Preparations

The compound’s low‑nanomolar affinity (Ki = 2.7 nM) [1] qualifies it as a potent antagonist probe for characterizing 5‑HT₅A receptor density and coupling efficiency in brain slice autoradiography or isolated tissue bioassays, where agonist‑based probes like 5‑CT would introduce unwanted receptor desensitization artifacts.

Orthogonal Scaffold SAR Exploration in CNS Lead Optimization

Because the urea‑imidazole‑cyclopropyl scaffold is structurally distinct from the tetrahydroisoquinoline cores dominating US8962612 [1], this compound serves as a critical tool for orthogonal structure–activity relationship campaigns, mitigating the risk of scaffold‑specific pharmacokinetic liabilities while maintaining comparable target potency.

PET Tracer Precursor Development via ¹⁸F Isotopic Substitution

The 4‑fluorobenzyl substituent provides a direct precursor motif for nucleophilic ¹⁸F‑fluorination, enabling the development of a positron emission tomography (PET) radioligand for in vivo imaging of 5‑HT₅A receptor distribution in the central nervous system without altering the pharmacophore architecture.

Quote Request

Request a Quote for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.